Benzofuran, 2-(1-(4-chlorophenyl)-2-phenylethenyl)-, (E)-
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Overview
Description
Benzofuran, 2-(1-(4-chlorophenyl)-2-phenylethenyl)-, (E)- is a synthetic organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry and drug discovery . The unique structural features of benzofuran and its derivatives contribute to their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran, 2-(1-(4-chlorophenyl)-2-phenylethenyl)-, (E)- typically involves the cyclization of substituted phenols with bromoalkynes, followed by intramolecular cyclization to form the benzofuran ring . This process can be catalyzed by palladium, which facilitates the direct C-H bond functionalization . Another method involves the use of substituted biphenyls, which undergo cyclization to form the benzofuran core .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale synthetic routes that optimize yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production . The choice of synthetic route and reaction conditions depends on the desired properties of the final product and the specific application.
Chemical Reactions Analysis
Types of Reactions
Benzofuran, 2-(1-(4-chlorophenyl)-2-phenylethenyl)-, (E)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which exhibit enhanced biological and pharmacological activities . These derivatives are valuable in drug discovery and development due to their potential therapeutic applications .
Scientific Research Applications
Benzofuran, 2-(1-(4-chlorophenyl)-2-phenylethenyl)-, (E)- has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of benzofuran, 2-(1-(4-chlorophenyl)-2-phenylethenyl)-, (E)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerase I and farnesyl transferase, which are involved in DNA replication and cell signaling . Additionally, benzofuran derivatives can modulate receptor activity, such as histamine H3 receptors, contributing to their therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzofuran, 2-(1-(4-chlorophenyl)-2-phenylethenyl)-, (E)- include:
Psoralen: Used in the treatment of skin diseases like psoriasis and vitiligo.
8-Methoxypsoralen: Employed in photochemotherapy for skin disorders.
Angelicin: Exhibits anti-inflammatory and anticancer properties.
Uniqueness
The uniqueness of benzofuran, 2-(1-(4-chlorophenyl)-2-phenylethenyl)-, (E)- lies in its specific structural features, which contribute to its diverse biological activities and potential therapeutic applications . The presence of the 4-chlorophenyl and phenylethenyl groups enhances its pharmacological properties, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
89998-99-2 |
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Molecular Formula |
C22H15ClO |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-[(E)-1-(4-chlorophenyl)-2-phenylethenyl]-1-benzofuran |
InChI |
InChI=1S/C22H15ClO/c23-19-12-10-17(11-13-19)20(14-16-6-2-1-3-7-16)22-15-18-8-4-5-9-21(18)24-22/h1-15H/b20-14+ |
InChI Key |
MSYDWFFPJMVIKK-XSFVSMFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=C(C=C2)Cl)/C3=CC4=CC=CC=C4O3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)Cl)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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